molecular formula C20H23N5O3S B11020924 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

カタログ番号: B11020924
分子量: 413.5 g/mol
InChIキー: UHRATFNBLWJRPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[1,2-a]quinazoline core fused with a 1,3,4-thiadiazole ring and substituted with a 3-methylbutyl group. Notably, the (2Z)-configuration of the thiadiazole-ylidene group may influence its binding affinity to biological targets, while the 3-methylbutyl substituent could modulate lipophilicity and pharmacokinetic behavior.

特性

分子式

C20H23N5O3S

分子量

413.5 g/mol

IUPAC名

4-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-12(2)9-11-24-17(27)14-6-4-5-7-15(14)25-16(26)8-10-20(24,25)18(28)21-19-23-22-13(3)29-19/h4-7,12H,8-11H2,1-3H3,(H,21,23,28)

InChIキー

UHRATFNBLWJRPO-UHFFFAOYSA-N

正規SMILES

CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CCC(C)C

製品の起源

United States

準備方法

a. Synthetic Routes: Several synthetic routes exist for this compound. Notably:

b. Industrial Production: While industrial-scale production methods are not widely documented, the efficient synthetic routes mentioned above could be adapted for large-scale manufacturing.

化学反応の分析

この化合物は、さまざまな反応を起こす可能性があります:

    酸化: 酸化反応によって官能基が変化する可能性があります。

    還元: 還元反応によって窒素含有部分が変化する可能性があります。

    置換: さまざまな位置に置換基を導入することができます。

    一般的な試薬: ヒドラジン、過酸化水素、金属触媒などの試薬が重要な役割を果たします。

    主な生成物: これらの反応では、さまざまな置換基を持つキナゾリン-2,4(1H,3H)-ジオンが生成されます。

科学的研究の応用

Chemical Structure and Synthesis

The compound features a unique arrangement of a tetrahydropyrroloquinazoline core linked to a thiadiazole moiety. The synthesis typically involves multi-step processes that include:

  • Formation of the tetrahydropyrroloquinazoline scaffold through cyclization reactions.
  • Introduction of the thiadiazole group via condensation reactions with appropriate precursors.

The synthesis pathway ensures the preservation of functional groups that are critical for biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial activities. The presence of the thiadiazole ring in this compound may enhance its efficacy against various pathogens.

Anti-inflammatory Effects

In silico studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Potential

Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its ability to interact with cancer-related molecular targets.

Applications in Medicinal Chemistry

Application AreaDescription
Drug DevelopmentPotential lead compound for anti-inflammatory and antimicrobial drugs.
Structure OptimizationBasis for designing analogs with improved pharmacological profiles.
Target IdentificationUseful in identifying new molecular targets in cancer therapy.

Agricultural Applications

Given the antimicrobial properties of thiadiazole derivatives, this compound may also find applications in agriculture as a plant protectant or pesticide. Its efficacy against plant pathogens could be explored further to develop sustainable agricultural solutions.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of related thiadiazole compounds against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting that derivatives like the compound could be effective against resistant strains.

Case Study: Anti-inflammatory Mechanism

Molecular docking studies demonstrated that the compound binds effectively to the active site of 5-LOX. This interaction could inhibit leukotriene synthesis, which is crucial in inflammatory responses.

作用機序

正確な作用機序はまだ研究段階です。細胞内標的との相互作用を介して、シグナル伝達経路や酵素活性を影響している可能性があります。

類似化合物との比較

Structural Similarity and Bioactivity Divergence

The principle that structurally similar compounds share biological activity holds only partially. For instance, compounds with a Tanimoto coefficient >0.85 (indicating high structural similarity) exhibit a 20% likelihood of sharing significant gene expression profile overlaps, as shown in transcriptomic studies . This underscores the context-dependence of bioactivity, where minor structural variations or experimental conditions (e.g., cell type, concentration) can lead to divergent outcomes.

Key Structural and Functional Comparisons

The table below compares the target compound with structurally related analogs, emphasizing substituent effects and predicted vs. observed bioactivities (modeled after ):

Compound ID Core Structure Substituents Observed Activity Predicted Activity
Target Compound Pyrrolo[1,2-a]quinazoline 4-(3-methylbutyl), N-(thiadiazolylidene) N/A* N/A*
AL56 Benzenesulfonamide N-(thiadiazolylidene), hydrazineyl-tetrahydropyrimidinyl 0.2920 0.2939
AL34 Benzenesulfonamide 4-(hydroxybenzylideneamino), N-(thiadiazolylidene) 0.5644 0.5212
573931-20-1 Triazolo[1,5-a]pyrimidine 4-Chloro-phenyl, thiophen-2-yl Not reported Not reported

*Direct experimental data for the target compound are unavailable; predictions require scaffold-specific QSAR models.

Structural Insights :

  • The pyrrolo[1,2-a]quinazoline core distinguishes the target compound from benzenesulfonamide-based analogs (e.g., AL56, AL34), which exhibit anti-GBM activity correlated with sulfonamide-thiadiazolylidene interactions .
  • The 3-methylbutyl group may enhance membrane permeability compared to smaller substituents (e.g., hydroxybenzylidene in AL34), though this could reduce solubility.
  • Thiadiazolylidene moieties are common in bioactive molecules, but their (2Z)-configuration in the target compound may alter electronic properties versus (E)-isomers in other derivatives .
QSAR Modeling Limitations

QSAR approaches, while cost-effective, require compounds with shared backbones for accurate predictions . The unique pyrrolo[1,2-a]quinazoline scaffold of the target compound limits the applicability of existing models (e.g., those trained on benzenesulfonamide analogs in ). For instance, the model for AL56 achieved a prediction error of 0.0019 (observed vs. predicted), but extrapolation to novel scaffolds risks higher uncertainty .

Gene Expression Profile Variability

Studies show that even structurally similar compounds (Tanimoto >0.85) exhibit only 20% concordance in gene expression profiles under identical conditions . For example, minor changes like substituting a methyl group with ethyl in thiadiazolylidene derivatives can shift activity from anti-inflammatory to cytotoxic pathways . This highlights the need for empirical validation of the target compound’s mechanism.

生物活性

The compound 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be analyzed using molecular descriptors. It features a thiadiazole moiety which is often associated with various pharmacological effects. The presence of the tetrahydropyrroloquinazoline core further enhances its potential bioactivity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain thiadiazole derivatives showed antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) .
  • The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activities. In particular:

  • Compounds similar to the target compound were tested against bacteria and fungi, showing promising results in inhibiting microbial growth .
  • The structural characteristics of thiadiazoles contribute to their effectiveness as antimicrobial agents.

Neuroprotective Effects

Emerging studies suggest that some thiadiazole derivatives also exhibit neuroprotective properties :

  • Specific compounds have shown efficacy in models of epilepsy and neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activity using the MTT assay. Notably, one compound demonstrated an IC50 value significantly lower than doxorubicin against HepG2 cells . The study highlighted the importance of substituents on the thiadiazole ring in enhancing cytotoxicity.

Case Study 2: Antimicrobial Activity

A comparative analysis on the antimicrobial efficacy of thiadiazole derivatives illustrated that modifications in the side chains could lead to enhanced activity against specific pathogens . This suggests that fine-tuning chemical structures can optimize therapeutic effects.

Data Summary Table

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)8.107
AnticancerMCF7 (Breast Cancer)< Doxorubicin
AntimicrobialVarious Bacterial StrainsVariable
NeuroprotectiveEpilepsy ModelsNot Specified

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。